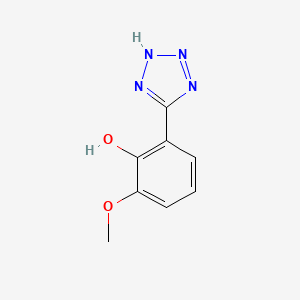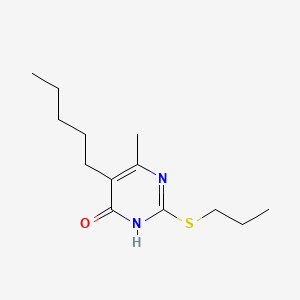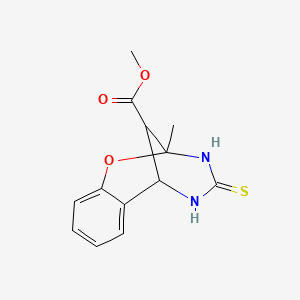![molecular formula C20H16ClN3OS B13379955 (5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379955.png)
(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a thiazole ring, an indole moiety, and a substituted aniline group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylaniline with a thiazole derivative, followed by the introduction of the indole moiety through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.
Aplicaciones Científicas De Investigación
(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone
- 3-(3-chloro-4-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone
Uniqueness
(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, an indole moiety, and a substituted aniline group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H16ClN3OS |
|---|---|
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16ClN3OS/c1-12-7-8-14(10-16(12)21)22-20-23-19(25)18(26-20)9-13-11-24(2)17-6-4-3-5-15(13)17/h3-11H,1-2H3,(H,22,23,25)/b18-9- |
Clave InChI |
PJRDWQZZBSMRJO-NVMNQCDNSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/S2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-2-(4-chloro-2-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379895.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13379899.png)
![Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379911.png)
![Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379916.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B13379917.png)

![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13379925.png)
![ethyl 2-anilino-4-oxo-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379932.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13379936.png)

![Ethyl 2-({4-[(4-{2-[1-(ethoxycarbonyl)-2-oxopropylidene]hydrazino}anilino)carbonyl]phenyl}hydrazono)-3-oxobutanoate](/img/structure/B13379952.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B13379953.png)
